8-Bu(3-yne)T-NAD+ (sodium salt)
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Overview
Description
8-Bu(3-yne)T-NAD+ (sodium salt) is a synthetic analogue of the naturally occurring molecule nicotinamide adenine dinucleotide (NAD+). This compound is characterized by the presence of an alkyne group, which makes it a valuable tool in biochemical research, particularly in the field of click chemistry. The alkyne-containing 8-Bu(3-yne)T-NAD+ is used for the copper-catalyzed Huisgen azide-alkyne [3+2] cycloaddition (CuAAC), a reaction that has gained significant attention for its ability to introduce reporter groups and label NAD±binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bu(3-yne)T-NAD+ involves the modification of the natural NAD+ molecule by introducing a 3-butynylthio group at the 8-position of the adenine moiety. The synthetic route typically includes the following steps:
Protection of Functional Groups: Protecting groups are used to shield reactive sites on the NAD+ molecule.
Introduction of the 3-Butynylthio Group: The 3-butynylthio group is introduced through a nucleophilic substitution reaction.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of 8-Bu(3-yne)T-NAD+ follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Bu(3-yne)T-NAD+ undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The alkyne group participates in CuAAC reactions, forming stable triazole linkages.
Oxidation and Reduction: Similar to natural NAD+, this compound can participate in redox reactions, acting as an electron carrier.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Oxidizing and Reducing Agents: Utilized in redox reactions to study the electron transfer properties of the compound.
Major Products
Triazole Derivatives: Formed through CuAAC reactions.
Reduced and Oxidized Forms: Resulting from redox reactions
Scientific Research Applications
8-Bu(3-yne)T-NAD+ has a wide range of applications in scientific research:
Chemistry: Used in click chemistry to label and study NAD±binding proteins.
Biology: Employed in the study of poly(ADP-ribose) polymerases (PARPs) and other NAD±dependent enzymes.
Medicine: Investigated for its potential role in understanding diseases related to NAD+ metabolism.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mechanism of Action
The mechanism of action of 8-Bu(3-yne)T-NAD+ involves its interaction with NAD±binding proteinsThe compound targets enzymes such as PARPs, which play a role in DNA repair and cellular stress responses .
Comparison with Similar Compounds
Similar Compounds
6-Alkyne NAD+: Another clickable form of NAD+ used in similar applications.
8-Azido NAD+: Contains an azide group instead of an alkyne, used in azide-alkyne cycloaddition reactions.
Uniqueness
8-Bu(3-yne)T-NAD+ is unique due to its specific alkyne modification, which provides distinct advantages in click chemistry applications. Its ability to form stable triazole linkages makes it a valuable tool for labeling and studying NAD±binding proteins .
Properties
Molecular Formula |
C25H30N7NaO14P2S |
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Molecular Weight |
769.5 g/mol |
IUPAC Name |
sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-but-3-ynylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C25H31N7O14P2S.Na/c1-2-3-7-49-25-30-15-20(26)28-11-29-22(15)32(25)24-19(36)17(34)14(45-24)10-43-48(40,41)46-47(38,39)42-9-13-16(33)18(35)23(44-13)31-6-4-5-12(8-31)21(27)37;/h1,4-6,8,11,13-14,16-19,23-24,33-36H,3,7,9-10H2,(H5-,26,27,28,29,37,38,39,40,41);/q;+1/p-1/t13-,14-,16-,17-,18-,19-,23-,24-;/m1./s1 |
InChI Key |
VMWIDOUNOKMEJQ-RGINARMRSA-M |
Isomeric SMILES |
C#CCCSC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O)O)N.[Na+] |
Canonical SMILES |
C#CCCSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O)O)N.[Na+] |
Origin of Product |
United States |
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